Cytoprotective Efficacy Against Mercury-Induced Toxicity: Oat1/3-IN-1 vs. Probenecid
In HEK293 cells stably overexpressing human OAT1, Oat1/3-IN-1 (compound 7) reversed the cytotoxicity induced by the cysteine-mercury conjugate (Cys-Hg) at a concentration of 10 μM [1]. In the same model system, the standard clinical OAT1/OAT3 inhibitor probenecid required a concentration of 200 μM to achieve a comparable protective effect [1]. This represents a 20-fold difference in effective cytoprotective concentration between the two compounds in the OAT1-mediated mercury uptake toxicity paradigm.
| Evidence Dimension | Concentration required to reverse Cys-Hg cytotoxicity in HEK-OAT1 cells |
|---|---|
| Target Compound Data | 10 μM (Oat1/3-IN-1, compound 7) |
| Comparator Or Baseline | Probenecid: 200 μM |
| Quantified Difference | 20-fold lower effective concentration for Oat1/3-IN-1 relative to probenecid |
| Conditions | HEK293 cells stably expressing human OAT1; toxicity induced by cysteine-mercury conjugate (Cys-Hg); cell viability readout |
Why This Matters
For laboratories studying mercury-induced nephrotoxicity, Oat1/3-IN-1 achieves functional OAT1-mediated cytoprotection at substantially lower concentrations than probenecid, reducing potential off-target effects at high inhibitor concentrations.
- [1] Wang X, Han L, Li G, Peng W, Gao X, Klaassen CD, Fan G, Zhang Y. From the Cover: Identification of Natural Products as Inhibitors of Human Organic Anion Transporters (OAT1 and OAT3) and Their Protective Effect on Mercury-Induced Toxicity. Toxicol Sci. 2018 Feb 1;161(2):321-334. View Source
